3-Chloro-4-[4-(4-methyl-1-piperazinyl)-1-piperidyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-[4-(4-methyl-1-piperazinyl)-1-piperidyl]aniline is a chemical compound with the molecular formula C11H16ClN3. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a chloro group and a piperazine ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-[4-(4-methyl-1-piperazinyl)-1-piperidyl]aniline typically involves the reaction of 3-chloroaniline with 4-methylpiperazine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-[4-(4-methyl-1-piperazinyl)-1-piperidyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsaqueous or organic solvent, room temperature to reflux.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionsdry solvent, low temperature.
Substitution: Sodium hydroxide, potassium tert-butoxide; conditionspolar aprotic solvent, elevated temperature.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogenated piperazine rings.
Substitution: Substituted aniline derivatives with various functional groups replacing the chloro group.
Scientific Research Applications
3-Chloro-4-[4-(4-methyl-1-piperazinyl)-1-piperidyl]aniline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-4-[4-(4-methyl-1-piperazinyl)-1-piperidyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-[4-(4-methylpiperazin-1-yl)methyl]aniline: Similar structure with a methyl group instead of a piperidyl group.
3-Fluoro-4-[4-(4-methylpiperazin-1-yl)aniline: Contains a fluoro group instead of a chloro group.
4-(4-Methyl-1-piperazinyl)aniline: Lacks the chloro group, resulting in different chemical properties.
Uniqueness
3-Chloro-4-[4-(4-methyl-1-piperazinyl)-1-piperidyl]aniline is unique due to the presence of both a chloro group and a piperazine ring, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C16H25ClN4 |
---|---|
Molecular Weight |
308.8 g/mol |
IUPAC Name |
3-chloro-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline |
InChI |
InChI=1S/C16H25ClN4/c1-19-8-10-20(11-9-19)14-4-6-21(7-5-14)16-3-2-13(18)12-15(16)17/h2-3,12,14H,4-11,18H2,1H3 |
InChI Key |
CJPMKODVDYCWER-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2CCN(CC2)C3=C(C=C(C=C3)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.